N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide
Description
Properties
Molecular Formula |
C7H13N3O2S |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
N-ethyl-1,5-dimethylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-4-8-13(11,12)7-5-6(2)10(3)9-7/h5,8H,4H2,1-3H3 |
InChI Key |
FEFZCOQFHUMWIC-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=NN(C(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,5-Dimethyl-1H-Pyrazole Core
The foundational step is the synthesis of the 1,5-dimethyl-1H-pyrazole, which serves as the core scaffold for further functionalization. According to recent literature, this is achieved via a condensation reaction involving pentane-2,4-dione and hydrazine hydrate:
Pentane-2,4-dione + Hydrazine hydrate → 1,5-Dimethyl-1H-pyrazole
- Solvent: Methanol
- Temperature: 25–35°C
- Reaction Type: Nucleophilic addition followed by cyclization
- Yield: Quantitative (approaching 100%)
This method is well-established and offers high efficiency, as confirmed by multiple studies, including the synthesis of pyrazole derivatives with antiproliferative activity.
Sulfonylation of the Pyrazole
The key step involves sulfonylation of the pyrazole at the nitrogen atom (preferably N-1 position). The reaction employs chlorosulfonic acid as the sulfonylating agent:
1,3,5-Trimethyl-1H-pyrazole + Chlorosulfonic acid → 3,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride
- Solvent: Chloroform
- Temperature: 0°C initially, then raised to 60°C
- Duration: 10 hours
- Workup: Addition of thionyl chloride to convert sulfonic acid to sulfonyl chloride
- Purification: Extraction, washing, and vacuum evaporation
The sulfonyl chloride intermediate is highly reactive and serves as the electrophilic species for subsequent amide formation.
Formation of the Sulfonamide
The final step is the coupling of the sulfonyl chloride with an amine, specifically N-ethyl-1,5-dimethyl-1H-pyrazole-3-amine , to produce the sulfonamide:
Pyrazole sulfonyl chloride + N-ethyl-1,5-dimethyl-1H-pyrazole-3-amine → N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide
- Solvent: Dichloromethane (DCM)
- Base: Diisopropylethylamine (DIEA)
- Temperature: 25–30°C
- Duration: 16 hours
- Workup: Addition of cold water, extraction, drying over sodium sulfate, and purification via column chromatography
This step ensures selective formation of the sulfonamide linkage, with high yields reported around 85-90%.
Data Tables Summarizing Key Reactions
| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Pentane-2,4-dione + Hydrazine hydrate | Methanol | 25–35°C | Immediate | Quantitative | Pyrazole core synthesis |
| 2 | Methyl iodide + Potassium tert-butoxide | THF | 0–30°C | 16 hours | 78% | Methylation at 3,5-positions |
| 3 | Chlorosulfonic acid | Chloroform | 0°C to 60°C | 10 hours | - | Sulfonylation to sulfonyl chloride |
| 4 | Pyrazole sulfonyl chloride + N-ethyl-1,5-dimethyl-1H-pyrazole-3-amine | DCM | 25–30°C | 16 hours | 85–90% | Sulfonamide formation |
Research Discoveries and Analytical Insights
The synthesis of pyrazole derivatives, such as This compound , has been extensively studied for biological activities, including antiproliferative and plant growth regulation effects, as evidenced by recent studies.
The sulfonylation step is critical for modulating biological activity, with chlorosulfonic acid providing a high-yield pathway for sulfonyl chloride intermediates, which are highly reactive and facilitate efficient coupling with amines.
The structural modifications at positions 3 and 5 of the pyrazole core significantly influence the compound's bioactivity, as demonstrated in structure-activity relationship studies.
The synthesis protocols are adaptable for scale-up and can be optimized further by controlling reaction parameters such as temperature, reagent equivalents, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, leading to inhibition or modulation of enzyme activity. The pyrazole ring’s electronic properties also play a crucial role in its biological activity .
Comparison with Similar Compounds
1,5-Dimethylpyrazole (CAS 694-31-5)
- Structure : Lacks the sulfonamide and ethyl groups, consisting only of a pyrazole ring with methyl groups at positions 1 and 4.
- Properties : Simpler structure likely results in higher volatility and lower molecular weight (MW ≈ 96.13 g/mol). Commonly used as a precursor in organic synthesis .
- Applications : Intermediate in pharmaceuticals or agrochemicals. Its lack of sulfonamide limits enzyme-targeting capabilities compared to N-ethyl derivatives.
Impurity E(EP): [(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methanesulfonic Acid Sodium Salt
- Structure : Features a phenyl group at position 2 and a methanesulfonic acid substituent. The sodium salt enhances solubility in aqueous environments.
- The 3-oxo group introduces hydrogen-bonding capacity.
- Applications : Listed as an impurity in pharmaceutical APIs, indicating its relevance in quality control for drugs like metamizole derivatives .
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide (CAS 2034261-75-9)
- Structure : Combines a 1,5-dimethylpyrazole moiety with a sulfonamido-acetamide chain. The ethyl linker and acetamide group add complexity.
- Properties : The acetamide chain may enhance bioavailability and prolong half-life by resisting rapid metabolic degradation. The N-methylsulfonamido group could modulate target selectivity.
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Key Substituents | Molecular Weight* | Potential Applications |
|---|---|---|---|---|
| 1,5-Dimethylpyrazole | 694-31-5 | 1,5-methyl groups | ~96.13 g/mol | Synthetic intermediate |
| Impurity E(EP) (Sodium Salt) | 129-89-5 | Phenyl, 3-oxo, methanesulfonic acid | ~348.34 g/mol | Pharmaceutical impurity |
| N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide | Not Provided | Ethyl, 1,5-methyl, sulfonamide | ~217.29 g/mol | Drug candidate (hypothetical) |
| N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide | 2034261-75-9 | Acetamide chain, N-methylsulfonamido | ~332.41 g/mol | Bioactive molecule (e.g., CNS) |
*Molecular weights calculated based on structural formulas.
Research Findings and Implications
- Role of Substituents : The ethyl group in this compound may enhance lipid solubility compared to unsubstituted pyrazoles, while the sulfonamide group introduces hydrogen-bonding and acidity (pKa ~10–12 typical for sulfonamides), critical for target interactions .
- Pharmaceutical Relevance : Compounds like Impurity E(EP) highlight the importance of structural analogs in API quality control, suggesting this compound could emerge as a metabolite or degradation product in related drugs .
- Bioactivity Trends : The acetamide derivative (CAS 2034261-75-9) demonstrates how extended side chains improve pharmacokinetics, a strategy applicable to optimizing the target compound for therapeutic use .
Biological Activity
N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. Its structure features a pyrazole ring with ethyl and methyl substitutions and a sulfonamide functional group, which is crucial for its enzyme inhibition properties. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C7H10N4O2S
- Molecular Weight : 203.26 g/mol
- Structure : The compound contains a pyrazole ring substituted with an ethyl group at position 1 and two methyl groups at position 5, along with a sulfonamide group at position 3.
This compound exhibits its biological activity primarily through enzyme inhibition. The sulfonamide moiety allows the compound to mimic natural substrates, facilitating interactions with various enzymes involved in critical biochemical pathways. This characteristic is particularly relevant in the context of anti-inflammatory and anticancer activities.
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, which is essential for its therapeutic potential. For example:
- Cyclooxygenase (COX) Inhibition : It has shown promising results as a COX inhibitor, which is significant for its anti-inflammatory properties. In vitro studies indicate that it can inhibit COX-1 and COX-2 enzymes effectively.
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | 0.01 (COX-2) | >344.56 |
| Celecoxib | 0.15 (COX-2) | - |
These findings suggest that this compound could be a candidate for developing new anti-inflammatory therapies.
3. Anticancer Activity
This compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 12.50 |
| HepG2 (Liver) | 26.00 |
| A549 (Lung) | 49.85 |
The compound's ability to induce apoptosis in cancer cells further underscores its potential as an anticancer agent.
Study on Anti-inflammatory Activity
In a comparative study involving several pyrazole derivatives, this compound exhibited notable anti-inflammatory effects in vivo, leading to significant reductions in edema compared to control groups.
Study on Anticancer Efficacy
A recent investigation into the anticancer properties of pyrazole derivatives found that this compound demonstrated cytotoxic effects against multiple cancer types, suggesting its potential role in cancer therapy.
Pharmacokinetics and Toxicity
Further research into the pharmacokinetics and toxicity profiles of this compound is essential to assess its clinical viability. Initial studies indicate favorable absorption characteristics; however, detailed toxicity assessments are necessary to ensure safety for therapeutic use.
Q & A
Basic: How can the purity and structural integrity of N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide be confirmed during synthesis?
To confirm purity and structure, employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions and detect impurities. For example, methyl groups on the pyrazole ring appear as distinct singlets in -NMR .
- Infrared Spectroscopy (IR) : Identify characteristic sulfonamide S=O stretching bands (~1350–1150 cm) and pyrazole ring vibrations (~1500–1600 cm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths, angles, and intramolecular interactions (e.g., hydrogen bonding) .
Advanced: What strategies optimize the synthesis of this compound to improve yield and minimize by-products?
Key methodological considerations:
- Cyclization Conditions : Use hydrazine derivatives and β-keto esters under acidic conditions to form the pyrazole core. Optimize temperature (60–80°C) and solvent (e.g., ethanol) to reduce side reactions .
- Sulfonylation Step : Introduce the ethylsulfonyl group via nucleophilic substitution with ethylsulfonyl chloride in the presence of triethylamine to enhance regioselectivity .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (from ethanol/water) to isolate high-purity product .
Advanced: How do intramolecular interactions influence the reactivity and stability of this compound?
- Hydrogen Bonding : The sulfonamide group forms intramolecular H-bonds with adjacent nitrogen atoms, stabilizing the planar conformation of the pyrazole ring and reducing susceptibility to hydrolysis .
- Steric Effects : The ethyl and methyl substituents create steric hindrance, limiting nucleophilic attack at the sulfonamide sulfur. Computational modeling (e.g., DFT calculations) can predict reactive sites .
- Crystal Packing : X-ray data reveal π-π stacking between aromatic rings and van der Waals interactions, which affect solubility and melting points .
Advanced: What computational methods predict the biological targets of this compound?
- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding to NLRP3 inflammasome components, leveraging structural data from sulfonamide inhibitors .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity data to design derivatives with enhanced target affinity .
- MD Simulations : Analyze stability of ligand-protein complexes over time (e.g., GROMACS) to identify key binding residues and optimize pharmacokinetics .
Advanced: How can contradictions in spectral data during characterization be resolved?
- Cross-Validation : Compare NMR/IR results with high-resolution mass spectrometry (HRMS) to confirm molecular formula. For example, HRMS can distinguish between isomers with similar -NMR profiles .
- Crystallographic Refinement : If NMR signals overlap (e.g., methyl groups), resolve ambiguity via X-ray diffraction. SHELXL refinement can clarify bond connectivity .
- Dynamic NMR : For flexible substituents (e.g., ethyl groups), variable-temperature NMR can reveal conformational exchange broadening .
Advanced: What are the key considerations in designing bioactivity assays for this compound?
- Target Selection : Prioritize sulfonamide-sensitive pathways (e.g., NLRP3 inflammasome inhibition) based on structural analogs .
- In Vitro Models : Use THP-1 macrophages or HEK293T cells transfected with NLRP3 reporters to assess IC values .
- Toxicity Screening : Evaluate cytotoxicity via MTT assays and hepatotoxicity using primary hepatocytes .
- Metabolic Stability : Perform microsomal stability assays (e.g., human liver microsomes) to predict in vivo half-life .
Basic: What synthetic precursors are critical for preparing this compound?
- Hydrazine Derivatives : 1,5-Dimethylpyrazole-3-carboxylic acid hydrazide serves as the core precursor .
- Sulfonating Agents : Ethylsulfonyl chloride is essential for introducing the sulfonamide group .
- Coupling Reagents : Use EDCI/HOBt for amide bond formation in multi-step syntheses .
Advanced: How does the electronic nature of substituents affect the compound’s pharmacological profile?
- Electron-Withdrawing Groups : Trifluoromethyl or sulfonamide groups enhance metabolic stability by reducing cytochrome P450-mediated oxidation .
- Electron-Donating Groups : Methyl or ethyl substituents increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
- Fluorine Substitution : Fluorine atoms (e.g., in 3-fluorophenyl analogs) improve target binding via polar interactions and π-stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
